3-(1H-Pyrrol-1-YL)propan-1-amine
Overview
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
The action, efficacy, and stability of 3-(1H-Pyrrol-1-YL)propan-1-amine can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, temperature, and more.
Biochemical Analysis
Cellular Effects
3-(1H-Pyrrol-1-YL)propan-1-amine has notable effects on various types of cells and cellular processes. Pyrrole-containing compounds, including this compound, can inhibit the growth of bacteria or fungi, reduce inflammation, and lower cholesterol levels. These effects are mediated through the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrole derivatives have been shown to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for cell replication and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrole ring allows it to interact with various enzymes and proteins, potentially inhibiting or activating their activity . These interactions can lead to changes in cellular processes, such as DNA replication, transcription, and translation, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Pyrrole-containing compounds, including this compound, may degrade over time, leading to a decrease in their efficacy and potential changes in their biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-YL)propan-1-amine typically involves the reaction of pyrrole with 3-chloropropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-chloropropylamine attacks the pyrrole ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-1-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
3-(1H-Pyrrol-1-YL)propan-1-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrrol-1-YL)ethanamine
- 1-(2-Aminophenyl)pyrrole
- 1H-Pyrrole-1-propionic acid
- 1-(3-Aminopropyl)imidazole
Uniqueness
3-(1H-Pyrrol-1-YL)propan-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-pyrrol-1-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRYJJXBFLHSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404557 | |
Record name | N-(3-aminopropyl)-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60794-90-3 | |
Record name | N-(3-aminopropyl)-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrrol-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-(1H-Pyrrol-1-yl)propan-1-amine into ruthenium complexes enable their use as heterogeneous catalysts?
A1: The this compound ligand, abbreviated as bpea-pyr, plays a crucial role in immobilizing the ruthenium complexes onto electrode surfaces. [] This is achieved through electropolymerization of the pyrrole moiety within bpea-pyr. This process generates stable polypyrrole films on the electrode, with the ruthenium complexes effectively anchored within. This immobilization transforms the initially homogeneous ruthenium complexes into heterogeneous catalysts, allowing for their easy separation and recycling, a significant advantage in catalytic applications.
Q2: What are the catalytic properties of the polypyrrole-supported ruthenium complexes in olefin epoxidation reactions?
A2: The research demonstrates the effectiveness of a carbon felt electrode modified with a polypyrrole-bound ruthenium complex (C-felt/poly-4) as a heterogeneous catalyst in olefin epoxidation. [] Using iodosobenzene diacetate (PhI(OAc)2) as the oxidant, this catalytic system exhibits high activity, achieving Turnover Numbers (TONs) in the thousands for various olefin substrates. Moreover, the catalyst exhibits good selectivity towards the desired epoxide product. This highlights the potential of this compound-containing ruthenium complexes as efficient and selective heterogeneous catalysts for epoxidation reactions.
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